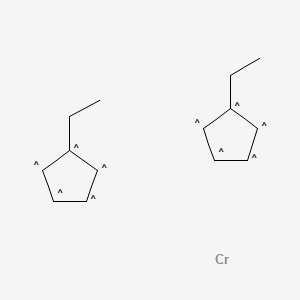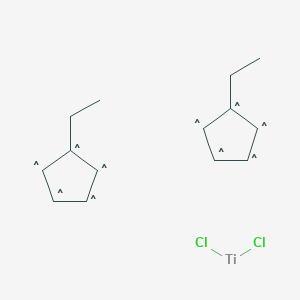
(3S)-5,5-Dimethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-5,5-Dimethylpyrrolidin-3-ol (DMP) is an important organic compound that has been gaining attention in the scientific community due to its diverse range of applications. DMP is a chiral compound, meaning it has two mirror image forms which can be distinguished by their optical activity. It has a wide variety of uses, ranging from its use as a synthetic intermediate in the production of pharmaceuticals, to its use as a solvent for various chemical reactions and processes. DMP has also been studied for its potential use in medicinal applications, as well as its potential to act as a biochemical agent in various biological processes.
科学的研究の応用
(3S)-5,5-Dimethylpyrrolidin-3-ol has a wide variety of applications in scientific research, and is used in a variety of different fields. In medicinal chemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol has been studied for its potential use as a synthetic intermediate in the production of pharmaceuticals. In biochemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol has been studied for its potential to act as a biochemical agent in various biological processes. In organic synthesis, (3S)-5,5-Dimethylpyrrolidin-3-ol is used as a solvent for various chemical reactions and processes. In analytical chemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol is used as a chiral selector for the analysis of enantiomers. In environmental science, (3S)-5,5-Dimethylpyrrolidin-3-ol is used as a reagent for the analysis of pollutants in the environment.
作用機序
The mechanism of action of (3S)-5,5-Dimethylpyrrolidin-3-ol is still not fully understood, but it is believed to be related to its ability to act as a chiral selector in various chemical reactions and processes. In the Mitsunobu reaction, for example, (3S)-5,5-Dimethylpyrrolidin-3-ol is believed to act as a chiral selector, allowing the reaction to proceed in a more efficient manner. In organic synthesis, (3S)-5,5-Dimethylpyrrolidin-3-ol is believed to act as a solvent, allowing the reaction to be carried out in a more efficient manner. In analytical chemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol is believed to act as a chiral selector, allowing the enantiomers to be separated and analyzed.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-5,5-Dimethylpyrrolidin-3-ol are still not fully understood, but it is believed to have some effects on the body. In medicinal chemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol has been studied for its potential to act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids. In biochemistry, (3S)-5,5-Dimethylpyrrolidin-3-ol has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In environmental science, (3S)-5,5-Dimethylpyrrolidin-3-ol has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of xenobiotics.
実験室実験の利点と制限
The advantages of using (3S)-5,5-Dimethylpyrrolidin-3-ol in laboratory experiments include its high yield, its low cost, and its wide range of applications. The disadvantages of using (3S)-5,5-Dimethylpyrrolidin-3-ol in laboratory experiments include its potential toxicity, its potential to act as an inhibitor of certain enzymes, and its potential to act as a chiral selector.
将来の方向性
There are several potential future directions for the research of (3S)-5,5-Dimethylpyrrolidin-3-ol. These include its potential use as a synthetic intermediate in the production of pharmaceuticals, its potential to act as a biochemical agent in various biological processes, its potential to act as an inhibitor of certain enzymes, and its potential to act as a chiral selector. Additionally, further research could be conducted on the biochemical and physiological effects of (3S)-5,5-Dimethylpyrrolidin-3-ol, as well as on its potential toxicity. Finally, further research could be conducted on the potential applications of (3S)-5,5-Dimethylpyrrolidin-3-ol in environmental science, such as its potential to act as an inhibitor of the enzyme cytochrome P450.
合成法
There are several methods for the synthesis of (3S)-5,5-Dimethylpyrrolidin-3-ol. One of the most common methods is the Mitsunobu reaction, which involves the reaction of an alcohol with a phosphine oxide in the presence of a base. This reaction is usually carried out at room temperature, and yields the desired product in high yield. Another method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide. This reaction is usually carried out at higher temperatures, and yields the desired product in high yield. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organometallic reagents.
特性
IUPAC Name |
(3S)-5,5-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(8)4-7-6/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTIGFBKBVCGPD-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](CN1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-5,5-dimethylpyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














